![molecular formula C9H18N2O2 B14805835 1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14805835.png)
1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YPH 103 is a novel and potent bioactive compound known for its unique chemical structure and significant applications in various scientific fields. This compound has garnered attention due to its potential in medicinal chemistry, particularly in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YPH 103 involves a multi-step process that includes the reaction of specific precursors under controlled conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure .
Industrial Production Methods
Industrial production of YPH 103 involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
YPH 103 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often utilize halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
YPH 103 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of YPH 103 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
YPH 103 is unique compared to other similar compounds due to its distinct chemical structure and specific biological activities. Similar compounds include other bioactive molecules with comparable therapeutic potential, such as certain heterocyclic compounds and yttrium-hydrogen compounds. YPH 103 stands out for its specific interactions with molecular targets and its versatility in various applications .
Conclusion
YPH 103 is a remarkable compound with significant potential in scientific research and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool for advancing knowledge in chemistry, biology, medicine, and industry. Continued research on YPH 103 will likely uncover even more applications and enhance our understanding of its mechanisms of action.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)9(13)10-11(4,5)6-8(3)12/h8H,1,6H2,2-5H3,(H,10,13) |
InChI Key |
BGYKVYRQFGCFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](C)(C)NC(=O)C(=C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B14805755.png)
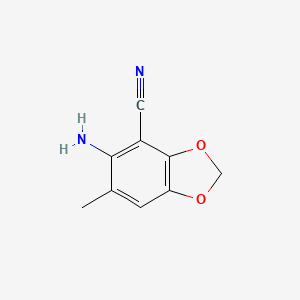

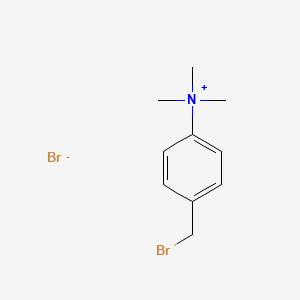
![2-(benzhydrylideneamino)-1-[(1S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B14805783.png)
![(2E)-N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14805784.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B14805786.png)

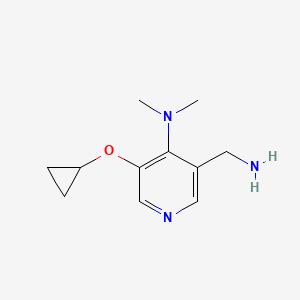
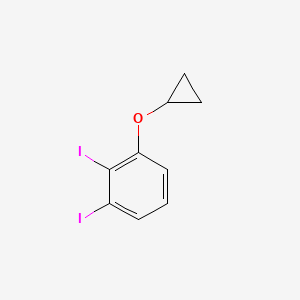
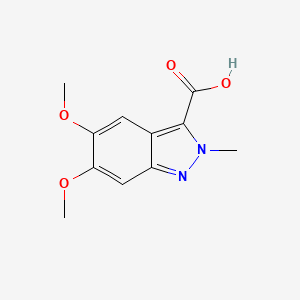
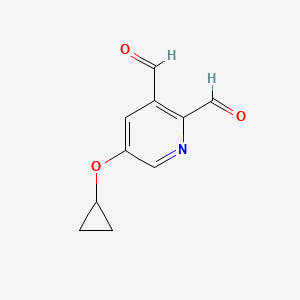
![5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14805833.png)
![2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B14805847.png)
